molecular formula C15H14FNOS B7456820 N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide

Cat. No. B7456820
M. Wt: 275.3 g/mol
InChI Key: ZQJYHEWLTXKPOE-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide, also known as FMBS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FMBS is a benzamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide is related to its ability to inhibit FAAH. FAAH is responsible for breaking down endocannabinoids, which are lipid signaling molecules that have various effects on the body. By inhibiting FAAH, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide can increase endocannabinoid levels, leading to various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide are related to its ability to inhibit FAAH and increase endocannabinoid levels. These effects can include pain relief, anti-inflammatory effects, and potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Additionally, its ability to inhibit FAAH and increase endocannabinoid levels makes it a valuable tool for investigating the effects of endocannabinoids on the body. However, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects on the body.

Future Directions

There are several future directions for N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide research. One direction is to investigate its potential applications in the treatment of cancer. Another direction is to investigate its effects on the endocannabinoid system and its potential use as a tool for investigating the effects of endocannabinoids on the body. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide and its potential toxicity.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide involves several steps. Initially, 4-fluoro-2-methylphenol is reacted with thionyl chloride to form 4-fluoro-2-methylphenyl chloride. This intermediate is then reacted with 2-methylthiophenol to form 2-methylsulfanyl-4-fluoro-2-methylphenylmethanone. Finally, this intermediate is reacted with ammonium acetate and acetic anhydride to form N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide has been investigated for its potential applications in scientific research. One study found that N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide can inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition results in an increase in endocannabinoid levels, which can have various effects on the body, including pain relief and anti-inflammatory effects. Additionally, N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide has been found to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJYHEWLTXKPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2-methylsulfanylbenzamide

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